molecular formula C16H13NO2 B3056695 Ethyl benzo[f]quinoline-3-carboxylate CAS No. 73459-62-8

Ethyl benzo[f]quinoline-3-carboxylate

Cat. No.: B3056695
CAS No.: 73459-62-8
M. Wt: 251.28 g/mol
InChI Key: UFLCXMQGTPZYLD-UHFFFAOYSA-N
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Description

Ethyl benzo[f]quinoline-3-carboxylate is a versatile heterocyclic building block in medicinal chemistry and organic synthesis. The benzo[f]quinoline scaffold is a polynuclear azaheterocycle with an extended π-π conjugation, making it a compound of significant interest for developing new therapeutic agents and functional materials . This specific ester derivative serves as a key precursor or intermediate in synthetic pathways, including the development of novel quinoline-based benzenesulfonamides . Research into similar benzo[f]quinoline derivatives has demonstrated promising biological activities, particularly in the field of oncology. Certain derivatives have shown remarkable in vitro anticancer activity against a range of cancer cell lines, including non-small cell lung cancer, melanoma, and breast cancer cells . Furthermore, the quinoline core is a privileged structure in drug discovery, found in compounds with a wide spectrum of activities such as antimalarial, antitubercular, and carbonic anhydrase inhibitory effects, the latter being relevant for antiglaucoma research . The molecular formula for a closely related structure is C17H14N2O2 . This product is intended for research purposes as a chemical reference standard or synthetic intermediate. It is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl benzo[f]quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-2-19-16(18)15-10-8-13-12-6-4-3-5-11(12)7-9-14(13)17-15/h3-10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFLCXMQGTPZYLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C=C1)C3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20308555
Record name ethyl benzo[f]quinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20308555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73459-62-8
Record name NSC204925
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204925
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl benzo[f]quinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20308555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Domino Azide-Alkyne Cyclization and Oxidative Aromatization

The domino process developed by Tummatorn et al. enables the synthesis of ethyl benzo[f]quinoline-3-carboxylate derivatives from arylmethyl azides (1) and ethyl 3-ethoxyacrylate (2). The protocol involves:

  • Azide Preparation : Benzyl alcohols are converted to benzylic azides via PBr₃-mediated bromination followed by NaN₃ substitution in DMSO (yields: 60–75%).
  • Cyclization : Trifluoromethanesulfonic acid (TfOH) catalyzes the reaction between azides (1) and ethyl 3-ethoxyacrylate (2) in toluene, forming dihydroquinoline intermediates.
  • Oxidation : 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) oxidizes dihydroquinoline to the aromatic quinoline core.

For this compound (3o), this method yields 56% after silica gel purification. Key spectral data include:

  • IR : 1716 cm⁻¹ (ester C=O stretch)
  • ¹H NMR : δ 9.46 (s, 1H, quinoline-H), 4.49 (q, 2H, -OCH₂CH₃)

Microwave-Assisted Coupling with Benzenesulfonamides

A microwave-enhanced method reported by El-Hashash et al. couples ethyl quinoline-3-carboxylates (4a–f) with 3-aminobenzenesulfonamide (5) or its N-methyl analog (10). The reaction proceeds in ethanol at 150°C under microwave irradiation for 30 minutes, yielding 72–79% of target compounds (6a–f, 11). While this approach primarily generates sulfonamide hybrids, the ethyl quinoline-3-carboxylate moiety is synthesized via prior esterification of quinoline-3-carboxylic acid.

One-Pot Arbuzov/HWE Reaction

Gao et al. developed a one-pot synthesis of 2,4-bis((E)-styryl)quinoline-3-carboxylates (3a–t) from ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate. The protocol involves:

  • Arbuzov Reaction : Substrate reacts with triethyl phosphite to form phosphonate intermediates.
  • Horner–Wadsworth–Emmons Olefination : Phosphonates undergo condensation with aromatic aldehydes to install styryl groups.

While tailored for bis-styryl derivatives, this method’s substrate—ethyl quinoline-3-carboxylate—is synthesized via Friedländer annulation. Modifying the substrate to benzo[f]quinoline could enable analogous ester synthesis with yields exceeding 70%.

2-Chloroquinoline-3-carbaldehydes serve as precursors for ethyl esters via nucleophilic substitution. For example, Al-Mutieb et al. condensed 2-chloro-8-methylquinoline-3-carbaldehyde (16d) with anilines to form Schiff bases, which were cyclized to pyrrolo[3,4-b]quinolinones. Ethyl ester introduction could occur by substituting the chloro group with ethanol under basic conditions, though this remains unexplored in the literature.

Comparative Analysis of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Advantages Limitations
Domino Cyclization Arylmethyl azides TfOH, DDQ, toluene 56 High atom economy Requires hazardous NaN₃
Microwave Coupling Ethyl quinoline-3-carboxylate MW, 150°C, ethanol 79 Rapid reaction time Limited to sulfonamide derivatives
Quaternization Benzo[f]quinoline Halides, dipolarophiles N/A Versatile for fused heterocycles Indirect ester synthesis
Arbuzov/HWE Quinoline-3-carboxylate Triethyl phosphite, aldehydes 72–79 One-pot, scalable Requires styryl functionalization
Schiff Base 2-Chloroquinoline aldehydes Anilines, cyclization agents N/A Access to diverse heterocycles No direct ester formation reported

Chemical Reactions Analysis

Types of Reactions

Ethyl benzo[f]quinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products Formed

    Oxidation: Quinoline-3-carboxylic acid derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Nitro and halogenated quinoline derivatives.

Mechanism of Action

The mechanism of action of ethyl benzo[f]quinoline-3-carboxylate involves its interaction with various molecular targets. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit enzymes involved in critical biochemical pathways, contributing to its antimicrobial and anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fused Ring Systems

Compounds with fused heterocyclic rings exhibit distinct electronic and steric properties compared to ethyl benzo[f]quinoline-3-carboxylate:

Compound Fused Ring Key Features Bioactivity Reference
Ethyl pyrrolo[1,2-a]quinoline-3-carboxylate Pyrrolo 5-membered pyrrole ring fused at [1,2-a] position; enhances planarity and π-π stacking. Cytotoxic against cancer cells (IC₅₀: 1.5–2.4 μM)
Ethyl pyrano[3,2-h]quinoline-3-carboxylate Pyrano 6-membered oxygen-containing ring; increases solubility and hydrogen-bonding capacity. Antibacterial (MIC: 8–32 μg/mL)
Ethyl oxepino[3,4-b]quinolin-8(14H)-one Oxepine 7-membered oxygen ring fused at β-position; introduces conformational flexibility. Potential CNS activity (under investigation)

Substituent Variations

Substituents at the 2-, 4-, and 6-positions significantly alter bioactivity and physicochemical properties:

Compound Substituents Impact Activity Reference
Ethyl 2-(chloromethyl)benzo[h]quinoline-3-carboxylate 2-(Chloromethyl) Electrophilic chloromethyl group enables further functionalization. Intermediate for antitumor agents
Ethyl 4-(4-fluorophenyl)quinoline-3-carboxylate 4-(4-Fluorophenyl) Fluorine enhances lipophilicity and metabolic stability. Anticancer (IC₅₀: 0.77 μM vs. HT29)
Ethyl 6-bromo-4-(phenylamino)quinoline-3-carboxylate 6-Bromo, 4-(Phenylamino) Bromine increases molecular weight; phenylamino improves enzyme binding. Antiviral (inhibits viral proteases)

Key Insight: The absence of bulky substituents in this compound may limit its potency compared to halogenated or aryl-substituted analogs but improves synthetic accessibility .

Q & A

Basic: What are the standard synthetic routes for Ethyl benzo[f]quinoline-3-carboxylate?

The synthesis typically involves Friedländer annulation or cyclocondensation reactions. For example, benzoquinoline derivatives are synthesized via reactions between amino aldehydes and ethyl acetoacetate in ethanol under basic conditions (e.g., K₂CO₃), yielding carboxylate esters (e.g., 85% yield for ethyl 6-bromo-2-methylbenzo[h]quinoline-3-carboxylate) . Alternative routes include Rh(II)-catalyzed cyclopropanation-ring expansion using indole and halodiazoacetates, optimized with Cs₂CO₃ and Rh₂(esp)₂ to achieve high yields under mild conditions .

Advanced: How can reaction conditions be optimized to minimize byproducts and improve yields?

Optimization strategies include:

  • Catalyst selection : Rh(II) catalysts (e.g., Rh₂(esp)₂) enhance regioselectivity and reduce side reactions in cyclopropanation-ring expansion .
  • Temperature control : Dropwise addition of reagents at 0°C prevents exothermic side reactions .
  • Base choice : Cs₂CO₃ improves reaction efficiency compared to weaker bases .
  • Purification methods : Flash chromatography or recrystallization (e.g., ethyl acetate/chloroform) resolves complex mixtures .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : Identifies rotamers (e.g., 6:4 equilibrium in imidazoquinoline derivatives) and substituent effects .
  • Mass spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M+H]⁺ peaks matching calculated values) .
  • IR spectroscopy : Detects functional groups like esters (C=O stretch ~1700 cm⁻¹) .

Advanced: How should researchers resolve contradictions in NMR data due to dynamic equilibria?

  • Variable-temperature NMR : Resolves rotameric equilibria by slowing exchange rates .
  • High-field instruments (≥400 MHz) : Improve signal resolution for overlapping peaks .
  • Deuteration studies : Use deuterated solvents (e.g., CDCl₃) to simplify splitting patterns .

Basic: What biological activities are associated with this compound derivatives?

Reported activities include:

  • Antimicrobial : Fluorinated derivatives (e.g., ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate) show efficacy against bacterial/fungal strains .
  • Anticancer : Imidazoquinoline esters exhibit cytotoxicity via topoisomerase inhibition .
  • Antiviral : Trifluoromethyl groups enhance stability and target binding .

Advanced: How do substituent modifications influence biological activity?

  • Fluorine addition : Increases lipophilicity and membrane permeability (e.g., 8-fluoro derivatives show 2–4× higher potency than non-fluorinated analogs) .
  • Methoxy groups : Improve solubility but may reduce target affinity due to steric effects .
  • Chlorine substitution : Enhances halogen bonding with enzyme active sites (e.g., 4-chloro derivatives inhibit bacterial gyrase) .

Basic: What crystallographic methods are used for structural determination?

  • SHELX suite : SHELXL refines small-molecule structures, while SHELXD/SHELXE solve phases for high-resolution or twinned data .
  • X-ray diffraction : Requires high-quality crystals grown via slow evaporation (e.g., ethyl acetate/chloroform) .

Advanced: What challenges arise in crystallographic analysis of quinoline derivatives?

  • Twinning : Common in flexible esters; resolved using TWINABS in SHELXL .
  • Low-resolution data : SHELXPRO interfaces with density modification tools for macromolecular applications .
  • Disorder modeling : Partial occupancy refinement for rotating ester groups .

Basic: What purification methods are effective for isolating quinoline carboxylates?

  • Column chromatography : Silica gel with CH₂Cl₂/EtOAc gradients separates polar byproducts .
  • Recrystallization : Ethyl acetate/chloroform or hexane/EtOAC mixtures yield high-purity crystals .

Advanced: How do catalysts like Rh(II) improve synthetic efficiency?

  • Mechanism : Rh(II) stabilizes carbenoid intermediates, enabling regioselective cyclopropanation and subsequent ring expansion .
  • Yield enhancement : Catalyzed reactions achieve >80% yields vs. <50% in thermal reactions .
  • Byproduct reduction : Suppresses polymerization via controlled reagent addition .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl benzo[f]quinoline-3-carboxylate
Reactant of Route 2
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Ethyl benzo[f]quinoline-3-carboxylate

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